Manganese vanadium oxide (MnV2O6)
Description
Structure
2D Structure
Properties
CAS No. |
14986-95-9 |
|---|---|
Molecular Formula |
MnOV |
Molecular Weight |
121.879 |
IUPAC Name |
manganese(2+);oxygen(2-);vanadium |
InChI |
InChI=1S/Mn.O.V/q+2;-2; |
InChI Key |
YZWBPRBPWYVGSK-UHFFFAOYSA-N |
SMILES |
[O-2].[V].[Mn+2] |
Synonyms |
Manganese pyrovanadate |
Origin of Product |
United States |
Synthetic Methodologies and Morphological Control for Mnv2o6 Systems
Hydrothermal Synthesis Approaches for MnV2O6 Nanostructures
Hydrothermal synthesis is a versatile and widely employed method for producing crystalline MnV2O6 nanostructures. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. It offers excellent control over the size, shape, and crystallinity of the final product.
Parameters Influencing Morphology and Phase Purity
The morphology and phase purity of hydrothermally synthesized MnV2O6 are highly sensitive to several experimental parameters. These include the choice of manganese and vanadium precursors, the pH of the reaction solution, the reaction temperature, and the duration of the synthesis. researchgate.netresearchgate.netrsc.org
For instance, the reaction between MnCl2·4H2O and NH4VO3 solutions in the presence of nitric acid as an acidifying agent has been shown to produce single-crystalline MnV2O6 nanobelts. researchgate.net The effect of pH is critical; adjusting the pH value of the precursor solution can lead to the formation of different phases. For example, at a pH of 6, a new crystal phase, identified as Mn2V2O7, can co-exist with other manganese vanadate (B1173111) structures. rsc.org
Temperature is another crucial factor. As the reaction temperature increases from 120 °C to 180 °C, the morphology of the resulting MnV2O6 can transition from nanorods to nanobelts. researchgate.net Similarly, the duration of the hydrothermal treatment plays a significant role in the evolution of the nanostructure. Time-dependent experiments have revealed that the morphology can change from irregular aggregated particles to a mix of nanoparticles and nanorods, and eventually to more defined nanorods with increased reaction time. e3s-conferences.orgresearchgate.net
A study demonstrated the synthesis of monoclinic MnV2O6 nanoflakes at 180°C for 18 hours using manganese acetate (B1210297) (Mn(CH3COO)2·4H2O) and ammonium (B1175870) vanadate (NH4VO3) as starting materials, with acetic acid used to control the pH. researchgate.net
Table 1: Influence of Hydrothermal Synthesis Parameters on MnV2O6 Morphology
| Parameter | Variation | Resulting Morphology/Phase |
| Precursors | MnCl2·4H2O and NH4VO3 with nitric acid | Single-crystalline nanobelts researchgate.net |
| Mn(CH3COO)2·4H2O and NH4VO3 with acetic acid | Monoclinic nanoflakes researchgate.net | |
| pH | 6 (with HNO3) | Coexistence of Mn2V2O7 and other phases rsc.org |
| Temperature | 120 °C | Nanorods researchgate.net |
| 180 °C | Nanobelts researchgate.net | |
| Reaction Time | 1 hour | Irregular aggregated particles e3s-conferences.orgresearchgate.net |
| 3 hours | Nanoparticles and nanorods e3s-conferences.orgresearchgate.net | |
| 24 hours | Well-defined nanorods e3s-conferences.orgresearchgate.net |
Surfactant-Assisted Growth Mechanisms (e.g., Polyvinyl Pyrrolidone)
Surfactants are often employed in hydrothermal synthesis to gain finer control over the morphology of the resulting nanostructures. Polyvinyl pyrrolidone (PVP), a common polymer surfactant, plays a significant role in directing the growth of MnV2O6. researchgate.net PVP can selectively adsorb onto specific crystal facets, thereby influencing the growth rate in different directions and leading to the formation of anisotropic structures like microrods. researchgate.net
The concentration of the surfactant is a key variable. For example, in the synthesis of MnV2O6 microrods using manganese acetate and sodium metavanadate, increasing the PVP concentration from 0.1 to 10 wt.% resulted in an increase in the diameter of the microrods from 250 nm to 1 μm. researchgate.net PVP is also instrumental in the formation of manganese vanadate microtubes, where a PVP-assisted "Ostwald ripening" growth mechanism has been proposed. researchgate.net This mechanism involves the dissolution of smaller, less stable particles and their redeposition onto larger, more stable ones, guided by the surfactant.
Formation of Controlled Morphologies (Nanobelts, Nanorods, Nanoflakes, Microtubes)
By carefully tuning the parameters of hydrothermal synthesis, a variety of controlled morphologies of manganese vanadates have been achieved. These low-dimensional nanomaterials, including nanobelts, nanorods, nanoflakes, and microtubes, exhibit unique properties due to their high surface-area-to-volume ratios. researchgate.nettandfonline.comtandfonline.com
Nanobelts: Crystalline MnV2O6 nanobelts with thicknesses of approximately 20-30 nm have been successfully synthesized via a hydrothermal route. Another study reported the formation of single-crystalline MnV2O6 nanobelts with an average diameter of 110 nm and a thickness of 10 nm. researchgate.net
Nanorods: MnV2O6 nanorods have been prepared through a simple hydrothermal method using MnCl2·2H2O and NH4VO3 as raw materials. e3s-conferences.orge3s-conferences.org These nanorods can have diameters of around 200 nm and lengths ranging from 2 to 10 μm. e3s-conferences.org
Nanoflakes: Single-phase monoclinic MnV2O6 nanoflakes have been synthesized via a hydrothermal process. researchgate.net These nanoflakes can have an average width of 0.85 μm, a thickness of 100 nm, and lengths up to 1.7 μm. researchgate.net
Microtubes: The synthesis of manganese vanadate microtubes has been achieved through a simple hydrothermal process, often with the assistance of surfactants like PVP. researchgate.net
Solid-State Reaction Techniques for MnV2O6
Solid-state reaction is a traditional and straightforward method for preparing polycrystalline solids. nffa.euyoutube.com This technique involves mixing powdered reactants and heating them at high temperatures, often between 1000 °C and 1500 °C, to facilitate the reaction. nffa.euyoutube.com The success of the reaction depends on factors such as the structural properties of the reactants, their surface area, and the thermodynamic free energy change. nffa.eu For MnV2O6 synthesis, this method typically involves the high-temperature roasting of manganese and vanadium precursors. researchgate.net
High-Temperature and High-Pressure Synthesis Routes
The application of high pressure in conjunction with high temperature can lead to the formation of novel or metastable phases of materials that are not accessible under ambient conditions. rsc.org For MnV2O6, high-pressure synthesis has been utilized to stabilize an orthorhombic (Pbcn) structure, which is unusual for this compound. researchgate.net This orthorhombic phase of MnV2O6 was obtained under conditions of 6.7 GPa and 800 °C. researchgate.net This demonstrates that extreme conditions can significantly alter the crystal structure and, consequently, the material's properties.
Polymer Gellation Synthesis of MnV2O6
The polymer gellation method offers an alternative route to synthesize MnV2O6. This technique involves the formation of a homogeneous gel containing the metal precursors, which is then heated to produce the final oxide. One study reported the synthesis of brannerite structure MnV2O6 using a polymer gelation method. e3s-conferences.org This approach can lead to materials with high initial discharge capacity when used as an anode material in lithium-ion batteries. e3s-conferences.org
Microwave Irradiation Methods for MnV₂O₆ and Composites
Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods for producing manganese vanadates. figshare.comacs.org This technique allows for uniform heating of reactants, leading to the formation of pure crystalline phases without the need for subsequent heat treatments. acs.org The polymorphism and hydration state of the resulting manganese vanadate can be precisely controlled by adjusting the microwave irradiation conditions, such as temperature and reaction time. researchgate.netresearchgate.net
Research has demonstrated that different phases of manganese vanadate, including hydrated and anhydrous forms, can be selectively synthesized. researchgate.net For instance, monoclinic MnV₂O₆·4H₂O can be obtained as a single, impurity-free phase through the coprecipitation of Mn(NO₃)₂·4H₂O and NH₄VO₃, and also under microwave irradiation at 110 °C in as little as 5 minutes. acs.org By increasing the temperature and duration of microwave irradiation, further dehydration and phase transformation can be induced. The orthorhombic MnV₂O₆·2H₂O phase is formed as a phase-pure material at 150 °C after 60 minutes of irradiation. acs.org The anhydrous monoclinic MnV₂O₆ phase can be prepared by applying microwave irradiation at 200 °C, appearing after just 5 minutes of reaction. acs.org
The microwave irradiation method is not limited to the synthesis of pure MnV₂O₆ but also extends to the creation of composites. researchgate.net An example is the preparation of platinum supported on manganese vanadate (Pt/MnV₂O₆), which can be used as an electrocatalyst. researchgate.netatauni.edu.tr This approach highlights the versatility of microwave synthesis in developing functional composite materials.
Table 1: Polymorphism of MnV₂O₆·nH₂O via Microwave Irradiation This table summarizes the synthesis conditions for different manganese vanadate phases using microwave irradiation, based on experimental findings.
| Target Compound | Temperature (°C) | Time (minutes) | Resulting Phase | Crystal System | Space Group |
| MnV₂O₆·4H₂O | 110 | 5 | Phase-pure | Monoclinic | C2/c |
| MnV₂O₆·2H₂O | 150 | 60 | Phase-pure | Orthorhombic | Pnma |
| MnV₂O₆ | 200 | 5 | Anhydrous phase | Monoclinic | C2/m |
Data sourced from Crystal Growth & Design. acs.org
Ball Milling for MnV₂O₆ Composite Formation
High-energy ball milling, a form of mechanical alloying, is a solid-state powder processing technique used to synthesize composite materials. wikipedia.orgnih.gov The process involves repeated cold welding, fracturing, and rewelding of powder particles within a high-energy mill. nih.govmadridge.org This method is effective in producing nanocrystalline materials and composites, including those involving metal oxides. madridge.orgrsc.org
This technique has been successfully employed to prepare a MgH₂-MnV₂O₆ composite, designed to improve the hydrogen storage properties of magnesium hydride. researchgate.netnih.gov In a typical process, MgH₂ powder is milled together with a catalytic amount of MnV₂O₆. researchgate.net The intense mechanical action during milling leads to the formation of new phases. nih.gov X-ray diffraction and transmission electron microscopy analyses have revealed that during the ball milling process, MnV alloy and V₂O₃ phases are formed, which are believed to have a synergistic catalytic effect. researchgate.netnih.gov This bimetallic MnV alloy is thought to be crucial in promoting the fracture of H-H and Mg-H bonds, thereby significantly enhancing the kinetics of hydrogen absorption and desorption in MgH₂. researchgate.netnih.gov The resulting composite has shown excellent cycle stability for reversible hydrogen storage. nih.gov
Table 2: Research Findings for MgH₂-MnV₂O₆ Composite via Ball Milling This table presents the key findings from the synthesis of a MgH₂-MnV₂O₆ composite for hydrogen storage applications.
| Property | Finding |
| Synthesis Method | High-energy ball milling. researchgate.net |
| Composite Components | MgH₂ and MnV₂O₆. researchgate.net |
| Phases Formed During Milling | MnV alloy and V₂O₃. nih.gov |
| Hydrogen Release | 5.57 wt % hydrogen within 10 minutes at 250 °C. nih.gov |
| Hydrogen Absorption | 3.09 wt % hydrogen within 10 minutes at 50 °C. nih.gov |
| Cycling Stability | No degradation observed for at least 100 cycles. nih.gov |
Data sourced from ACS Applied Materials & Interfaces and PubMed. researchgate.netnih.gov
Selective Self-Assembly Synthesis Strategies for Hydrated MnV₂O₆·nH₂O
The morphology of MnV₂O₆·nH₂O can be controlled through various synthesis strategies that leverage selective self-assembly, often under hydrothermal or solvothermal conditions. researchgate.netresearchgate.netscispace.com These methods allow for the formation of specific nanostructures such as nanoflakes, nanobelts, and nanorods by carefully controlling reaction parameters like pH, temperature, time, and the use of surfactants. researchgate.netresearchgate.netsemanticscholar.org
For instance, single-phase monoclinic MnV₂O₆ nanoflakes can be prepared via a hydrothermal process at 180°C for 18 hours, using Mn(CH₃COO)₂·4H₂O and NH₄VO₃ as precursors and acetic acid to adjust the pH. researchgate.net The resulting products consist of a large quantity of compactly accumulated nanoflakes with average dimensions of 0.85 μm in width, 100 nm in thickness, and lengths up to 1.7 μm. researchgate.net
Similarly, the synthesis of MnV₂O₆·4H₂O with rod-like morphologies has been achieved through a low-heat solid-state reaction using MnSO₄·H₂O and NH₄VO₃ as the raw materials. researchgate.net The formation of different nanostructures is often explained by mechanisms such as "Ostwald ripening," where surfactant molecules can modulate the kinetics of crystal growth and influence the final morphology of the product. researchgate.netsemanticscholar.org The ability to control the self-assembly process is critical for tailoring the physicochemical properties of the material for specific applications. researchgate.net
Table 3: Examples of Morphological Control in Hydrated MnV₂O₆·nH₂O Synthesis This table illustrates how different synthesis parameters and methods can be used to achieve specific morphologies of MnV₂O₆ through self-assembly.
| Morphology | Synthesis Method | Precursors | Key Parameters |
| Nanoflakes | Hydrothermal | Mn(CH₃COO)₂·4H₂O, NH₄VO₃ | 180°C, 18 hours, pH adjusted with acetic acid. researchgate.net |
| Nanobelts | Hydrothermal | MnCl₂·4H₂O, NH₄VO₃ | Presence of nitric acid (1%, v/v) as an acidifying agent. researchgate.net |
| Nanorods | Hydrothermal | MnCl₂·2H₂O, NH₄VO₃ | Time-dependent evolution from irregular particles to nanorods. e3s-conferences.orge3s-conferences.org |
| Microtubes | Hydrothermal | Mn(CH₃COO)₂, Na₃VO₄ | Polyvinyl pyrrolidone (PVP) used as a surfactant. semanticscholar.org |
| Rod-like | Solid-state reaction | MnSO₄·H₂O, NH₄VO₃ | Low-heat reaction. researchgate.net |
Advanced Structural Elucidation and Phase Transition Analysis of Mnv2o6
Crystallographic Characterization Techniques
Crystallographic techniques are fundamental to understanding the atomic and molecular structure of MnV2O6. These methods provide insights into the crystal lattice, phase purity, and the single-crystalline nature of the material.
X-ray Diffraction (XRD) for Phase Identification and Structural Refinement
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and refining the structural parameters of MnV2O6. XRD patterns of hydrothermally synthesized MnV2O6 confirm the formation of a single phase with a monoclinic brannerite structure, belonging to the C2/m space group. iphy.ac.cnresearchgate.net The diffraction peaks can be readily indexed to the standard pattern of monoclinic MnV2O6 (JCPDS card No. 35-0139). researchgate.net This technique is crucial for confirming the purity of the synthesized material, ensuring no secondary or impurity phases are present. scribd.com
The Rietveld refinement method, applied to powder XRD data, allows for the precise determination of lattice parameters and atomic positions within the crystal structure. researchgate.netrwth-aachen.de This method involves fitting a calculated diffraction pattern, based on a known structural model, to the experimental data. rwth-aachen.demalvernpanalytical.com For MnV2O6, Rietveld refinement has been used to obtain detailed structural information, including cell parameters and interatomic distances, which are essential for understanding its physical and chemical properties. researchgate.net Studies have reported the successful synthesis and structural characterization of different polymorphs of manganese vanadates, including monoclinic MnV2O6, using XRD as a key analytical tool. acs.orgresearchgate.net
The analysis of XRD data also reveals that MnV2O6 can undergo structural transformations. For instance, during the initial lithium insertion process in battery applications, an irreversible structural change from a crystalline to an amorphous phase has been observed. hirosaki-u.ac.jp
Table 1: Crystallographic Data for Monoclinic MnV2O6 from XRD Analysis
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iphy.ac.cnresearchgate.net |
| Space Group | C2/m | researchgate.netacs.org |
| JCPDS Card No. | 35-0139 | researchgate.net |
| a (Å) | 9.3287 | scribd.com |
| b (Å) | 3.536 | scribd.com |
| c (Å) | 6.765 | scribd.com |
| β (°) | 112 | scribd.com |
Selected Area Electron Diffraction (SAED) and High-Resolution Transmission Electron Microscopy (HRTEM) for Single-Crystalline Nature
Selected Area Electron Diffraction (SAED) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for probing the single-crystalline nature and local atomic structure of materials. rsc.org For MnV2O6, SAED patterns have been instrumental in confirming the single-crystalline character of hydrothermally synthesized nanobelts and plate-like crystals. iphy.ac.cnresearchgate.net The diffraction spots in the SAED patterns can be indexed to a monoclinic cell, which is consistent with the XRD results. iphy.ac.cn
HRTEM images provide direct visualization of the crystal lattice. For MnV2O6, HRTEM has revealed clearly resolved lattice fringes, indicating a high degree of crystallinity and good crystalline integrality. iphy.ac.cn The measured inter-planar spacing from HRTEM images, such as the 0.437 nm spacing corresponding to the (101) plane, further validates the crystal structure determined by XRD. iphy.ac.cn These techniques have been crucial in characterizing the morphology and crystalline quality of various MnV2O6 nanostructures, including nanobelts and nanoflakes. researchgate.netbuet.ac.bd
Spectroscopic Investigations of MnV2O6 Local Structure and Bonding
Spectroscopic techniques offer valuable insights into the local atomic structure, chemical bonding, and elemental composition of MnV2O6. These methods are complementary to diffraction techniques, providing a more complete picture of the material's properties.
Fourier-transform Infrared (FTIR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes of molecules within a material. mdpi.com In the context of MnV2O6, FTIR has been employed to confirm the presence of characteristic metal-oxygen bonds. researchgate.net The spectra can reveal vibrations associated with the V-O and Mn-O bonds within the vanadate (B1173111) structure. While detailed FTIR spectral data for pure MnV2O6 is not extensively reported in the provided context, it is a common technique used in the characterization of manganese vanadate composites and related materials to verify the successful incorporation of the MnV2O6 phase. atauni.edu.trdiva-portal.org
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a crystal lattice. acs.org It provides a fingerprint of the material's structure and can be used to study phase transitions. For the monoclinic C2/m structure of MnV2O6, group theory predicts a specific number of Raman active modes. researchgate.net The Raman spectra of MnV2O6 and its isostructural counterparts have been investigated to understand their lattice dynamics. acs.org
Studies have reported the first Raman spectra for vanadates with the formula MV2O6 (where M = Mn, Co, Ni, Zn) crystallized in a columbite-type structure, which is an unusual polymorph obtained under high pressure. researchgate.net The correlation method is often employed to analyze the relationship between the site group and the factor group to identify the optically detectable vibrational modes. dntb.gov.uaresearchgate.net The vibrational properties of different hydrated and anhydrous phases of MnV2O6 have been investigated, with Raman spectroscopy being reported for the first time in some of these studies. acs.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. micro.org.aumalvernpanalytical.com XPS is used to confirm the elemental composition of MnV2O6 and to determine the oxidation states of manganese and vanadium. researchgate.netbuet.ac.bd
In as-synthesized MnV2O6, XPS analysis confirms the presence of Mn, V, and O. buet.ac.bd High-resolution XPS spectra of the Mn 2p and V 2p regions are particularly important. The binding energies of these core levels are sensitive to the oxidation state of the metal ions. For instance, the V 2p spectrum can be used to distinguish between V⁵⁺ and V⁴⁺ states. chiba-u.jp Studies on the electrochemical behavior of MnV2O6 as an anode material have utilized XPS to track the changes in the oxidation state of vanadium during lithiation and delithiation processes. hirosaki-u.ac.jpchiba-u.jp These studies have shown that V⁵⁺ in the pristine material is reduced to lower oxidation states upon lithium insertion. hirosaki-u.ac.jpchiba-u.jp
Table 2: Reported XPS Binding Energies for MnV2O6
| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State | Reference |
| V | 2p3/2 | ~516.85 | V⁴⁺/V⁵⁺ | scribd.com |
| V | - | - | V⁵⁺ changes to V⁴⁺ on discharge | chiba-u.jp |
| Mn | - | - | Mn²⁺ | hirosaki-u.ac.jp |
X-ray Absorption Fine Structure (XAFS) for Oxidation State and Local Environment Changes
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic and electronic structure of materials. In the context of MnV₂O₆, XAFS studies, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), have been instrumental in elucidating the changes in oxidation states and local coordination environments of manganese (Mn) and vanadium (V) ions, especially during electrochemical cycling. hirosaki-u.ac.jpchiba-u.jp
During the initial lithium insertion into the MnV₂O₆ electrode, XANES spectra of the V K-edge show a significant shift to lower energies, indicating a reduction of the vanadium oxidation state from +5 to +2. hirosaki-u.ac.jp Conversely, the Mn K-edge shifts to a lower energy region, consistent with the reduction of Mn²⁺ to metallic Mn (Mn⁰). hirosaki-u.ac.jp Upon subsequent lithium extraction (charging), the V K-edge shifts back to higher energies, suggesting the oxidation of V²⁺ to V⁴⁺. hirosaki-u.ac.jp However, the Mn oxidation state remains close to zero during the following cycles. hirosaki-u.ac.jp
EXAFS analysis of the Mn and V K-edges reveals corresponding changes in the local atomic environment. The Fourier transforms of the EXAFS spectra show that the local structure around both Mn and V atoms changes reversibly during the lithium insertion and extraction processes, even after the initial amorphization of the crystal structure. hirosaki-u.ac.jp This indicates that while the long-range order is lost, the short-range atomic arrangement around the metal centers undergoes reversible modifications.
The changes in the oxidation states of the constituent metals during the first electrochemical cycle can be summarized as follows:
| Process | Vanadium (V) Oxidation State Change | Manganese (Mn) Oxidation State Change |
|---|---|---|
| Initial Lithium Insertion (Discharge) | +5 → +2 hirosaki-u.ac.jp | +2 → 0 hirosaki-u.ac.jp |
| First Lithium Extraction (Charge) | +2 → +4 hirosaki-u.ac.jp | Remains ~0 hirosaki-u.ac.jp |
Polymorphic Structures of MnV₂O₆ (e.g., Monoclinic Brannerite, Orthorhombic Columbite-type)
Manganese vanadium oxide is known to exist in different polymorphic structures, with the most common being the monoclinic brannerite-type structure. iphy.ac.cnmdpi.comresearchgate.net A less common orthorhombic columbite-type structure can be synthesized under high-pressure and high-temperature conditions. researchgate.net
Monoclinic Brannerite-type MnV₂O₆:
The brannerite structure of MnV₂O₆ belongs to the C2/m space group. iphy.ac.cnbohrium.com In this structure, distorted VO₆ octahedra share corners to form chains running along the b-axis. These chains are further linked by sharing edges, creating anionic sheets parallel to the (001) plane. iphy.ac.cn The Mn²⁺ ions are situated between these sheets, coordinated by six oxygen atoms in a distorted octahedral geometry, forming edge-sharing MnO₆ chains also parallel to the b-axis. iphy.ac.cn This layered and open crystal structure is considered favorable for the insertion and extraction of ions like lithium. hirosaki-u.ac.jp
Orthorhombic Columbite-type MnV₂O₆:
A non-standard orthorhombic form of MnV₂O₆ with the Pbcn space group can be obtained under high pressure (6.7 GPa) and high temperature (800 °C). researchgate.net The columbite structure consists of zigzag chains of edge-sharing AO₆ and BO₆ octahedra, where A is Mn and B is V. idk.org.rs Unlike the brannerite structure, the columbite form exhibits dominant antiferromagnetic interactions at high temperatures. researchgate.net The magnetic structure of orthorhombic MnV₂O₆ is unique among columbite compounds, characterized by a commensurate propagation vector of k = (0, 0, 1/2). researchgate.net
A comparison of the key structural features of the two polymorphs is presented below:
| Feature | Monoclinic Brannerite-type MnV₂O₆ | Orthorhombic Columbite-type MnV₂O₆ |
|---|---|---|
| Crystal System | Monoclinic iphy.ac.cn | Orthorhombic researchgate.net |
| Space Group | C2/m iphy.ac.cnbohrium.com | Pbcn researchgate.net |
| Synthesis Conditions | Solid-state reaction, hydrothermal methods hirosaki-u.ac.jpiphy.ac.cn | High pressure (6.7 GPa) and high temperature (800 °C) researchgate.net |
| Structural Description | Chains of corner- and edge-sharing VO₆ octahedra forming sheets, with Mn²⁺ ions in between iphy.ac.cn | Zigzag chains of edge-sharing MnO₆ and VO₆ octahedra idk.org.rs |
Structural Transformations and Amorphization Processes (e.g., During Electrochemical Cycling)
One of the significant characteristics of crystalline MnV₂O₆, particularly the brannerite-type, is its structural transformation during electrochemical processes like lithium insertion. Upon the initial discharge cycle, the crystalline structure of MnV₂O₆ undergoes an irreversible transformation into an amorphous phase. hirosaki-u.ac.jpchiba-u.jpresearchgate.net This amorphization is a key feature that influences the material's electrochemical performance.
Ex-situ X-ray diffraction (XRD) studies have shown that the diffraction peaks corresponding to the crystalline brannerite phase disappear after the first lithiation, indicating a loss of long-range crystallographic order. hirosaki-u.ac.jpresearchgate.net Some studies suggest that this transformation may proceed through an intermediate rock-salt type structure before becoming fully amorphous. hirosaki-u.ac.jp
This irreversible amorphization during the first cycle is a critical factor in the electrochemical behavior of MnV₂O₆. While the initial crystalline structure is lost, the resulting amorphous material can still accommodate a significant amount of lithium ions in subsequent cycles, exhibiting high reversible capacities. hirosaki-u.ac.jpacs.org The reason for this is that the short-range local environment around the vanadium and manganese atoms continues to undergo reversible changes, as confirmed by XAFS studies, allowing for the repeated insertion and extraction of lithium ions. hirosaki-u.ac.jp This phenomenon highlights that long-range crystallinity is not always a prerequisite for reversible electrochemical energy storage.
The structural changes during the initial electrochemical cycling can be outlined as follows:
| Electrochemical Stage | Structural State of MnV₂O₆ | Key Observations |
|---|---|---|
| Pristine (before cycling) | Crystalline (Monoclinic Brannerite) hirosaki-u.ac.jp | Sharp diffraction peaks in XRD pattern. hirosaki-u.ac.jp |
| During 1st Lithium Insertion | Transformation to amorphous via rock-salt type hirosaki-u.ac.jp | Disappearance of brannerite diffraction peaks. hirosaki-u.ac.jpresearchgate.net |
| After 1st Cycle | Amorphous chiba-u.jpacs.org | Broad, featureless XRD pattern. researchgate.net |
Theoretical and Computational Studies of Mnv2o6
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT calculations have been instrumental in elucidating the fundamental electronic characteristics of MnV₂O₆. These computational methods allow for a detailed examination of the material's band structure, density of states, magnetic behavior, and vibrational properties.
Band Structure and Density of States (DOS) Analysis
Theoretical calculations have been employed to understand the electronic band structure and density of states (DOS) of MnV₂O₆. Studies using methods like the local density approximation (LDA) and generalized gradient approximation (GGA) have provided insights into its semiconductor properties. researchgate.net For the monoclinic C2/m structure, the calculated band structure reveals an indirect bandgap of 1.48 eV and a smallest direct transition of 1.64 eV. researchgate.net The analysis of the DOS indicates that the valence band maximum is primarily composed of Mn 3d and O 2p electrons, while the conduction band minimum is dominated by V 3d electrons. researchgate.net This suggests that electronic transitions largely involve the excitation of electrons from Mn 3d orbitals to empty V 3d orbitals. rsc.org The p-type semiconducting nature of MnV₂O₆ has also been identified through these computational studies. researchgate.netrsc.org
It is important to note that standard semi-local DFT calculations can underestimate bandgaps. materialsproject.org Therefore, more advanced computational approaches, such as GGA+U, are often used to provide a more accurate description of the electronic structure. materialsproject.org
Prediction of Magnetic Moments and Interactions
DFT calculations are a powerful tool for predicting the magnetic properties of materials like MnV₂O₆. researchgate.net By integrating the net spin density, the magnetic moments on the individual atoms can be calculated. researchgate.net These calculations can distinguish between different magnetic orderings such as ferromagnetic, antiferromagnetic, and ferrimagnetic states. nist.gov For MnV₂O₆, spin-polarized DFT calculations are crucial for understanding the bandgap transitions, which involve the half-filled Mn 3d⁵ orbitals. rsc.org The accuracy of these predictions is dependent on the computational methods used, with techniques like the projector augmented wave (PAW) method and the inclusion of spin-orbit coupling providing detailed insights into the ground state spin configuration. researchgate.netnist.gov
Vibrational Mode Calculations and Potential Energy Distributions
Theoretical calculations of the Raman and infrared (IR) vibrational modes have been performed for the orthorhombic (columbite, Pbcn space group) phase of MnV₂O₆. researchgate.netresearchgate.net These studies, often employing Wilson's GF matrix method, analyze the normal coordinates to understand the vibrational behavior. researchgate.netresearchgate.net The calculations consider multiple stretching and bending force constants to assign the observed Raman and IR frequencies. researchgate.net Furthermore, the potential energy distribution is analyzed to understand the contribution of interatomic forces to the calculated vibrational modes. researchgate.netresearchgate.net This comprehensive analysis provides a deeper understanding of the vibrational properties of MnV₂O₆. researchgate.net The correlation method, based on group theory, is also used to determine the irreducible representations and predict the IR and Raman active vibrational modes. researchgate.net
Interatomic Forces and Bonding Character
The nature of chemical bonds within a material is governed by a balance of attractive and repulsive interatomic forces. youtube.com In MnV₂O₆, the bonding has both ionic and covalent character. researchgate.net The electrostatic attraction between ions of opposite charge is a key attractive force, while the repulsion between electron clouds at short distances prevents collapse. youtube.comstudysmarter.co.uk The strength of the V-O bonds, for instance, is influenced by the electronegativity of the manganese (Mn) atom. researchgate.net Theoretical studies explore these interatomic forces to understand the stability and properties of the crystal structure. researchgate.netresearchgate.net The relationship between bond length and bond strength can be described by empirical relationships, which show that bond strength is related to the covalent character of the bond. researchgate.net
First-Principles Investigations of Ion Intercalation and Diffusion Mechanisms
First-principles calculations, a subset of DFT, are crucial for studying the mechanisms of ion intercalation and diffusion in materials, which is particularly relevant for their application in batteries. sci-hub.se
Li/Na Adsorption and Diffusion Pathways
First-principles computations have been used to investigate the intercalation of lithium (Li) and sodium (Na) ions into the MnV₂O₆ structure. researchgate.netresearchgate.net These studies shed light on the structural transformations that occur during the insertion and extraction of these ions. researchgate.netresearchgate.net For instance, during the initial sodiation process, MnV₂O₆ transforms into a low crystalline phase. researchgate.net
Phase Transformation Simulation During Electrochemical Processes
Computational simulations have been crucial in understanding the structural changes that MnV₂O₆ undergoes during electrochemical processes, such as lithium or zinc ion insertion and extraction. These studies help to predict the stability, reversibility, and reaction pathways of the material when used as an electrode in batteries.
Experimental observations through ex-situ X-ray diffraction (XRD) have revealed that MnV₂O₆ with a brannerite structure undergoes an irreversible transformation into an amorphous phase through an intermediate rock-salt type structure upon the initial insertion of lithium. hirosaki-u.ac.jprsc.org This amorphization during the first lithiation and de-lithiation cycle can lead to a collapse of the original layered structure, which can impact the material's long-term cycling performance and capacity. rsc.org In-situ XRD studies have further corroborated the occurrence of a conversion reaction alongside solid solution behavior during the charge/discharge process. researchgate.net
Density Functional Theory (DFT) calculations have been employed to simulate and analyze these phase transformations at an atomic level. For instance, in the context of aqueous zinc-ion batteries, DFT analyses have illustrated a stepwise insertion of zinc ions into the MnV₂O₆ lattice. researchgate.net These simulations provide insights into the structural reversibility of the MnV₂O₆ cathode during extended cycling. researchgate.net
First-principles calculations, while sometimes focused on related vanadates like V₂O₅, provide a methodological framework for understanding phase transformations in MnV₂O₆. For example, studies on V₂O₅ show structural transformations from the α-phase to ε-phase and δ-phase with increasing intercalation of Li or Mg ions. acs.org Such computational approaches are vital for predicting the electrochemical behavior and guiding the design of more stable electrode materials.
Computational Modeling of Surface Interactions (e.g., Pt-MnV₂O₆ Adherence)
The interaction between MnV₂O₆ and other materials, particularly catalytically active metals like platinum (Pt), is a key area of computational investigation. These studies are critical for applications in catalysis and electrocatalysis, where the adherence and stability of the catalyst on the support material are paramount.
Density Functional Theory (DFT) has been the primary tool for modeling the surface interactions between Pt and MnV₂O₆. atauni.edu.tr Computational studies have explored the adsorption of single or few Pt atoms on the MnV₂O₆ surface to understand the nature of the bonding and the stability of the composite. atauni.edu.tr These calculations have indicated a strong adherence of Pt to the MnV₂O₆ surface, which is beneficial for the stability of the electrocatalyst. atauni.edu.tr
The computational approach typically involves:
Surface Slab Models: Creating a model of the MnV₂O₆ surface.
Adsorption Site Analysis: Placing Pt atoms on various possible sites on the surface to determine the most energetically favorable positions.
Binding Energy Calculations: Calculating the energy released upon adsorption, which quantifies the strength of the interaction.
Electronic Structure Analysis: Examining the changes in the electronic density of states upon Pt adsorption to understand the nature of the chemical bonding.
For context, DFT studies on the adsorption of molecules like SO₂ on different Pt surfaces have demonstrated the capability of these methods to predict adsorption geometries and energies, which vary depending on the crystallographic surface of the metal. mdpi.com This highlights the precision of computational models in elucidating surface phenomena.
Computational Approaches for Dopant Effects on Electronic and Magnetic Properties
Doping MnV₂O₆ with other elements is a strategy to tune its electronic and magnetic properties for specific applications. Computational methods, particularly first-principles calculations, have been instrumental in predicting the effects of various dopants and guiding experimental efforts.
First-principles electronic structure calculations have been employed to understand how dopants alter the material's properties. researchgate.net These studies typically involve substituting Mn or V atoms in the MnV₂O₆ crystal lattice with dopant atoms in a computational model and then calculating the resulting electronic band structure, density of states (DOS), and magnetic moments.
Phosphorus (P) Doping: Combined experimental and computational studies have shown that doping MnV₂O₆ with phosphorus can enhance its electrochemical performance in lithium-ion batteries. rsc.orgresearchgate.net DFT calculations revealed that P-doping enhances electrical conductivity, reduces the adsorption energy for lithium ions, and increases structural stability. rsc.orgresearchgate.net
Copper (Cu) Doping: Investigations into Cu-doping have focused on its impact on the magnetic properties of MnV₂O₆. researchgate.netbiu.ac.il First-principles calculations have been used to understand the observed changes in the effective magnetic moment and metamagnetism in Cu-doped MnV₂O₆. researchgate.netbiu.ac.il These studies suggest that Cu-doping can introduce defects and disorders, breaking the infinite chains in the crystal structure and altering the magnetic interactions. researchgate.net
Cobalt (Co) Doping: The introduction of cobalt as a dopant has been explored to improve the electrochemical behavior of MnV₂O₆ as an anode material. It is inferred that the presence of Co³⁺ ions can induce a built-in electric field within the electrode, enhancing its performance. rsc.org
The general approach for these computational studies involves:
Creating a Supercell: A repeating unit of the MnV₂O₆ crystal structure is created.
Introducing Dopants: One or more host atoms (Mn or V) are replaced by dopant atoms.
Geometry Optimization: The atomic positions are relaxed to find the lowest energy configuration.
Property Calculation: The electronic band structure, density of states, and magnetic properties of the doped structure are calculated and compared to the undoped material. researchgate.netaps.org
These computational predictions offer a powerful way to screen potential dopants and understand their influence on the material's properties before undertaking extensive experimental synthesis and characterization. bohrium.comaps.org
Interactive Data Tables
Table 1: Computational Studies on Doped MnV₂O₆
| Dopant | Computational Method | Key Findings | Reference(s) |
| Phosphorus (P) | Density Functional Theory (DFT) | Enhanced electrical conductivity, reduced Li-ion adsorption energy, increased structural stability. | rsc.orgresearchgate.net |
| Copper (Cu) | First-principles electronic structure calculations | Altered magnetic properties, including effective magnetic moment and metamagnetism, due to induced defects and chain breaking. | researchgate.netbiu.ac.il |
| Cobalt (Co) | Inferred from experimental results with theoretical underpinning | Enhanced electrochemical performance, potentially through the creation of a built-in electric field. | rsc.org |
Electrochemical Energy Storage Applications
The primary focus of research into the functional applications of MnV₂O₆ has been its use in electrochemical energy storage devices, most notably as an anode material for lithium-ion batteries.
Anode Materials for Lithium-ion Batteries (LIBs)
Binary transition metal oxides like MnV₂O₆ are considered promising anode materials for next-generation LIBs due to their high theoretical specific capacities, which far exceed that of commercially used graphite (B72142) (372 mAh g⁻¹). researchgate.netresearchgate.net The appeal of MnV₂O₆ also lies in the low cost and abundance of its constituent elements. rsc.org As an anode, MnV₂O₆ undergoes a conversion reaction, which allows for high lithium storage capacity. hirosaki-u.ac.jp For instance, crystalline MnV₂O₆ synthesized via a polymer gellation method initially delivered a large capacity of about 1400 mAh/g, stabilizing at around 800 mAh/g in subsequent cycles. researchgate.net Similarly, hydrothermally synthesized MnV₂O₆ nanoflakes have shown a high reversible specific capacity of 1439 mAh g⁻¹ after 300 cycles at a current density of 200 mA g⁻¹. rsc.org
The morphology of MnV₂O₆ nanomaterials has a profound impact on their electrochemical performance as LIB anodes. Different morphologies, such as nanorods, nanoflakes, and nanobelts, have been synthesized and studied. rsc.orgresearchgate.netresearchgate.net Nanostructured materials are advantageous as they provide a larger surface area for the electrode-electrolyte interaction, shorten the diffusion paths for lithium ions, and can better accommodate the strain from volume changes. researchgate.net
Nanorods: MnV₂O₆ nanorods prepared by a simple hydrothermal method demonstrated good discharge capacity, retaining 403 mAh g⁻¹ after 100 cycles. researchgate.netscribd.com This performance is attributed to the one-dimensional structure that facilitates fast lithium-ion diffusion. researchgate.net
Nanoflakes: Two-dimensional MnV₂O₆ nanoflakes have shown particularly impressive performance, delivering a high reversible capacity of 1439 mAh g⁻¹ after 300 cycles at 200 mA g⁻¹ and 1010 mAh g⁻¹ after 700 cycles at 1 A g⁻¹. rsc.org
Nanobelts: Highly crystalline MnV₂O₆ nanobelts with a thickness of 20–30 nm have also been used as anode materials, exhibiting very reversible discharge/charge capacity and excellent cycling stability, even at high current densities of 1 A g⁻¹. researchgate.net
The superior performance of nanoflakes and nanobelts can be linked to their 2D structure, which offers more active sites and stable structural integrity during repeated cycling. rsc.orgresearchgate.net
Doping with foreign elements is an effective strategy to modify the electronic structure and improve the electrochemical properties of electrode materials. rsc.orgresearchgate.net
Co-doping: The synthesis of 2D accordion-like MnV₂O₆ nanosheets with cobalt (Co) doping has been shown to significantly enhance electrochemical behavior. rsc.org In this structure, cobalt ions partially replace manganese ions. The emergence of Co³⁺ is believed to induce a built-in electric field within the electrode, which enhances reaction kinetics, leading to a high capacity of 1005.9 mA h g⁻¹ after hundreds of cycles. rsc.org
P-doping: Phosphorus (P)-doped MnV₂O₆ nanosheets have also been developed to address issues of poor conductivity and ion kinetics. researchgate.net A combination of experimental results and computational analysis revealed that P-doping enhances electrical conductivity, reduces the adsorption energy for lithium ions, and increases structural stability. researchgate.net This results in a desirable electrode that delivers a reversible capacity of 812.7 mAh g⁻¹ at 200 mA g⁻¹ with excellent rate performance. researchgate.net
Cu- and Mo-doping: While specific studies on copper (Cu) and molybdenum (Mo) doping directly into the MnV₂O₆ anode structure are emerging, research on related vanadates suggests potential benefits. For instance, compositing Cu-V₂O₅ with rGO has been shown to enhance cycling stability for cathodes. dntb.gov.ua Molybdenum oxides themselves are recognized as high-capacity anode materials, suggesting that incorporating Mo into the MnV₂O₆ structure could be a viable strategy to boost performance. researchgate.net
In-situ characterization techniques are powerful tools for understanding the dynamic changes that occur within a battery during operation. gatech.edu For MnV₂O₆, in-situ X-ray diffraction (XRD) has been particularly instrumental in monitoring the structural evolution of the electrode during lithiation and delithiation. hirosaki-u.ac.jprsc.org These studies provide direct evidence of the electrochemical reaction mechanism. By collecting XRD patterns at various states of charge and discharge, researchers have been able to observe the progressive loss of crystallinity of the initial MnV₂O₆ brannerite structure and its irreversible transformation into an amorphous phase during the first cycle. hirosaki-u.ac.jprsc.orgnus.edu.sg This real-time observation confirms that the lithium storage mechanism is based on a conversion reaction, providing crucial insights that guide the rational design of improved MnV₂O₆-based electrode materials. hirosaki-u.ac.jprsc.org
Data Tables
Table 1: Electrochemical Performance of Different MnV₂O₆ Morphologies
| Morphology | Synthesis Method | Current Density | Capacity & Cycle Life | Reference |
|---|---|---|---|---|
| Nanoflakes | Hydrothermal | 200 mA g⁻¹ | 1439 mAh g⁻¹ after 300 cycles | rsc.org |
| Nanoflakes | Hydrothermal | 1 A g⁻¹ | 1010 mAh g⁻¹ after 700 cycles | rsc.org |
| Nanorods | Hydrothermal | Not Specified | 403 mAh g⁻¹ after 100 cycles | researchgate.net |
Table 2: Electrochemical Performance of Modified MnV₂O₆ Anodes
| Material | Modification | Current Density | Capacity & Cycle Life | Reference |
|---|---|---|---|---|
| MnV₂O₆/rGO | Nanocomposite | 200 mA g⁻¹ | 1381 mAh g⁻¹ after 100 cycles | ingentaconnect.com |
| MnV₂O₆/rGO | Nanocomposite | 5000 mA g⁻¹ | 640 mAh g⁻¹ after 400 cycles | ingentaconnect.com |
| Co-doped MnV₂O₆ | Doping | Not Specified | 1005.9 mAh g⁻¹ after 100s of cycles | rsc.org |
| P-doped MnV₂O₆ | Doping | 200 mA g⁻¹ | 812.7 mAh g⁻¹ | researchgate.net |
Cathode Materials for Aqueous Zinc-ion Batteries (AZIBs)
Catalysis and Photocatalysis
Beyond energy storage, MnV₂O₆ exhibits interesting catalytic properties, particularly in electrocatalysis.
The borohydride (B1222165) oxidation reaction (BOR) is a key process in direct borohydride fuel cells (DBFCs). Platinum-based materials are effective catalysts for BOR, but the corrosion of their carbon supports under operating conditions is a major drawback. Manganese vanadate (B1173111) has been investigated as a stable support material for platinum electrocatalysts. researchgate.net
A nanocomposite of platinum supported on MnV₂O₆ (Pt/MnV₂O₆) has been synthesized and studied for its electrocatalytic activity towards BOR in highly alkaline media. researchgate.net This composite has shown long-term stability under typical BOR conditions. researchgate.net DFT calculations have indicated good adherence of platinum to the MnV₂O₆ support, which contributes to the electrocatalyst's stability. researchgate.net A laboratory-scale direct borohydride fuel cell utilizing a Pt/MnV₂O₆ anode achieved a specific power of 274 W g⁻¹. researchgate.net The apparent activation energy for BOR at the Pt/MnV₂O₆ catalyst was determined to be 32 kJ mol⁻¹, with a reaction order of 0.51, suggesting that the oxidation of borohydride occurs in parallel with its hydrolysis.
Electrocatalysis: Borohydride Oxidation Reaction (BOR)
Synergistic Catalytic Effects in Hybrid Systems (e.g., Pt/MnV2O6)
Hybrid systems that combine manganese vanadium oxide with noble metals like platinum (Pt) have demonstrated enhanced catalytic performance due to synergistic effects. The MnV2O6 support can significantly influence the catalytic activity of the deposited platinum nanoparticles. atauni.edu.tr
In these hybrid systems, the interaction between the platinum nanoparticles and the MnV2O6 support is crucial. For instance, platinum decorated on manganese oxide nanorods has shown that the support's properties can be tailored to improve catalytic efficiency. irb.hr The decoration of manganese oxide with platinum can lead to higher catalytic activity for certain reactions, such as methanol (B129727) oxidation. The presence of platinum can facilitate the formation of oxygen vacancies and increase the concentration of surface-adsorbed oxygen, which are beneficial for catalytic oxidation processes. acs.org
The synergistic effect in Pt/MnV2O6 systems can be attributed to several factors. The MnV2O6 support can promote better dispersion of the platinum nanoparticles, increasing the number of active sites. irb.hr Furthermore, the interaction at the metal-support interface can modify the electronic properties of platinum, leading to enhanced catalytic activity. This strong interaction between reducible metal oxides like MnV2O6 and well-dispersed platinum nanoparticles is considered central to their catalytic performance. irb.hr Research on other platinum-metal oxide systems has shown that supports with oxygen vacancies can lead to superior catalytic activity. acs.org
For example, in the context of the borohydride oxidation reaction (BOR), a Pt/MnV2O6 nanocomposite has been studied. atauni.edu.tr The electrocatalytic activity of this composite was compared to that of a commercial Pt/C electrocatalyst, highlighting the role of the MnV2O6 support. atauni.edu.tr The synthesis of such composites can be achieved through methods like microwave irradiation. researchgate.net
Photocatalytic Water Splitting for Hydrogen and Oxygen Production
Manganese vanadium oxide has emerged as a promising p-type semiconductor material for photocatalytic water splitting to produce hydrogen and oxygen, driven by its ability to absorb visible light. researchgate.net
The efficiency of MnV2O6 in photocatalytic water splitting is fundamentally linked to its electronic band structure. The positions of the valence and conduction band edges must be suitable to drive the oxidation and reduction of water. For MnV2O6, the energetic positions of the valence and conduction bands have been experimentally determined at pH 5.68 vs RHE to be +0.985 V and -0.464 V, respectively. researchgate.net This band alignment is critical as the conduction band potential must be more negative than the reduction potential of water to produce hydrogen, and the valence band potential must be more positive than the oxidation potential of water to produce oxygen. The reported band gap of MnV2O6 is approximately 1.60 eV, which allows for the absorption of a significant portion of the visible light spectrum. researchgate.net
Degradation of Organic Pollutants (e.g., Dyes)
The photocatalytic properties of MnV2O6 also make it a candidate for the degradation of organic pollutants in water. Hybrid nanocomposites, such as those combining MnV2O6 with hexagonal boron nitride (h-BN), have been developed to enhance these capabilities. acs.org Such composites leverage the synergistic effects between the two materials to improve both electrochemical sensing and photocatalytic degradation of contaminants. acs.org For example, a MnV2O6/h-BN nanocomposite demonstrated 89% degradation efficiency of chlorpyrifos (B1668852) under visible light, showing significant photostability and reusability over multiple cycles. acs.org This highlights the potential of MnV2O6-based materials in environmental remediation applications.
Catalytic Enhancement of Hydrogen Storage Materials (e.g., MgH2)
Manganese vanadium oxide has been investigated as a catalyst to improve the kinetics of hydrogen storage in materials like magnesium hydride (MgH2). nih.govresearchgate.net MgH2 is a promising hydrogen storage material due to its high hydrogen capacity, but it suffers from slow hydrogen absorption and release rates at practical temperatures.
The addition of MnV2O6 as a catalyst through methods like high-energy ball milling has been shown to significantly enhance the hydrogen desorption kinetics of MgH2. nih.govresearchgate.net A MgH2-MnV2O6 composite was able to release 5.57 wt % hydrogen in just 10 minutes at 250 °C. nih.govresearchgate.net Furthermore, the dehydrogenated composite could absorb 3.09 wt % hydrogen within 10 minutes at a low temperature of 50 °C. nih.govresearchgate.net Importantly, this improved performance showed excellent cycle stability, with no significant degradation over 100 cycles. nih.govresearchgate.net
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Hydrogen Desorption | 5.57 wt % | 10 minutes at 250 °C | nih.govresearchgate.net |
| Hydrogen Absorption | 3.09 wt % | 10 minutes at 50 °C | nih.govresearchgate.net |
| Cycle Stability | Excellent over 100 cycles | - | nih.govresearchgate.net |
The catalytic enhancement observed in the MgH2-MnV2O6 system is attributed to a synergistic catalytic effect involving the formation of new phases during the preparation process. nih.govresearchgate.net X-ray diffraction and transmission electron microscopy analyses revealed that during the ball milling process, a bimetallic MnV alloy and V2O3 phases are formed. nih.govresearchgate.net
The key catalytic role is believed to be played by the bimetallic MnV alloy. nih.govresearchgate.net This alloy is thought to promote the breaking of H-H bonds during hydrogen absorption and Mg-H bonds during hydrogen desorption. nih.govresearchgate.net This facilitation of bond cleavage significantly improves the hydrogen storage kinetics and enables reversible hydrogen storage at lower temperatures. nih.govresearchgate.net
Magnetic Materials Research
Manganese vanadium oxide (MnV₂O₆) has attracted considerable attention in materials science due to its intriguing magnetic properties, which are deeply rooted in its crystal structure and the interplay of electronic interactions. Research has revealed a rich landscape of magnetic phenomena, including low-dimensional magnetism, complex ordering transitions, and responsiveness to external magnetic fields and chemical modifications.
Low-Dimensional Magnetic Behavior and Spin Systems
The magnetic characteristics of MnV₂O₆ are intrinsically linked to its dimensionality, which is dictated by its specific crystal structure. The compound is known to exist in at least two different crystallographic forms: a monoclinic brannerite structure and a high-pressure orthorhombic columbite phase. aps.org
The more commonly studied monoclinic (brannerite) form of MnV₂O₆ is structurally composed of chains of edge-sharing MnO₆ octahedra that run parallel to the b-axis. iphy.ac.cnaps.org These chains are separated by VO₆ octahedra. iphy.ac.cn While this arrangement leads to what is ultimately a three-dimensional (3D) magnetic ordering, the presence of these distinct magnetic chains provides the basis for low-dimensional magnetic behavior. aps.orgiphy.ac.cnaps.org The primary spin system in MnV₂O₆ consists of Mn²⁺ ions, which have an S = 5/2 electronic state. iphy.ac.cned.ac.uk
In contrast, the orthorhombic form of MnV₂O₆, which can be stabilized under high pressure, exhibits more pronounced low-dimensional characteristics. aps.org Studies on this phase have characterized it as having quasi-one-dimensional (1D) magnetic properties. aps.orgresearchgate.net The arrangement of magnetic Mn²⁺ ions into layers or weakly interacting chains is a key feature of this structure. aps.org The susceptibility measurements for the orthorhombic phase show broad peaks, a typical feature of low-dimensional magnetism. aps.org
Antiferromagnetic Ordering and Transitions
At low temperatures, MnV₂O₆ undergoes a phase transition to a long-range antiferromagnetically ordered state. iphy.ac.cned.ac.ukresearchgate.net This transition is marked by a sharp, λ-type anomaly in heat capacity measurements and a distinct peak in magnetic susceptibility. iphy.ac.cnresearchgate.net The specific temperature at which this ordering occurs, known as the Néel temperature (Tₙ), varies slightly across different studies and depends on the material's crystal structure.
For the monoclinic brannerite structure, Tₙ is consistently reported in the range of 17 K to 20 K. aps.orgiphy.ac.cnaps.org
For the orthorhombic columbite structure, the transition occurs at a significantly lower temperature of 4.7 K. aps.orgresearchgate.net
| Magnetic Property | Monoclinic MnV₂O₆ | Orthorhombic MnV₂O₆ |
| Magnetic Ordering | Antiferromagnetic ed.ac.uk | Antiferromagnetic researchgate.net |
| Néel Temperature (Tₙ) | 17–20 K aps.orgiphy.ac.cnaps.org | 4.7 K aps.orgresearchgate.net |
| Weiss Temperature (θ) | Positive (+5.5 to +5.8 K) iphy.ac.cnaps.org | Negative researchgate.net |
| Intrachain Interaction | Ferromagnetic aps.orged.ac.uk | Antiferromagnetic researchgate.net |
Investigation of Metamagnetism
Metamagnetism, characterized by a rapid, field-induced transition from an antiferromagnetic to a ferromagnetic-like state, has been identified as a key feature in MnV₂O₆. researchgate.netbiu.ac.il This phenomenon is observed in both pure and doped samples. researchgate.netbiu.ac.il Experimental studies have revealed a field-induced spin-flop transition, where the application of a sufficiently strong external magnetic field can overcome the material's magnetic anisotropy and reorient the spins. researchgate.net This behavior stems from the competition between the Zeeman energy supplied by the external field and the inherent magnetocrystalline anisotropy of the compound. researchgate.net
The observation of metamagnetism is further supported by first-principles electronic structure calculations, which have been employed to understand the underlying mechanisms. researchgate.netbiu.ac.il The isostructural compound CoV₂O₆ also exhibits pronounced metamagnetic behavior, suggesting this is a characteristic property of the broader family of brannerite-type vanadates. arxiv.org
Impact of Doping on Magnetic Properties and Exchange Interactions
The magnetic properties of MnV₂O₆ can be systematically tuned by introducing dopants into its crystal lattice. The effects of copper (Cu) doping, in particular, have been investigated in detail. researchgate.netbiu.ac.il
Introducing Cu onto the Mn sites leads to significant alterations in the magnetic behavior. researchgate.netbiu.ac.il The primary effect of Cu doping is the creation of defects and structural disorder, which results in the breaking of the infinite Mn-O-Mn magnetic chains along the b-axis into finite segments. researchgate.netbiu.ac.il This segmentation directly weakens the ferromagnetic intrachain exchange interactions. researchgate.netbiu.ac.il Consequently, the magnetic susceptibility of doped samples is affected, often showing an enhanced Curie tail at low temperatures. researchgate.netbiu.ac.il Furthermore, an increased contribution from the orbital magnetic moment has been observed with doping. researchgate.netbiu.ac.il
Studies on the related MnNb₂₋ₓVₓO₆ system show that increasing the vanadium content at the expense of niobium tends to suppress the long-range magnetic order. researchgate.netresearchgate.net Research into phosphorus (P) doping has also been conducted, demonstrating that it can enhance electronic conductivity and improve structural stability. rsc.org
| Dopant | Effect on MnV₂O₆ Structure | Impact on Magnetic Properties |
| Copper (Cu) | Induces defects and breaks infinite Mn-O chains. researchgate.netbiu.ac.il | Decreases intrachain exchange interaction; increases the orbital moment contribution. researchgate.netbiu.ac.il |
| Phosphorus (P) | Enhances structural stability. rsc.org | Boosts electronic properties. rsc.org |
Magnetic Structure Determination (e.g., Neutron Diffraction)
Low-temperature powder neutron diffraction has been an indispensable tool for elucidating the precise magnetic structure of MnV₂O₆ below its ordering temperature. aps.orged.ac.uk For the monoclinic brannerite phase, neutron diffraction experiments performed at 5 K reveal a commensurate antiferromagnetic spin structure described by a propagation vector of k = (0, 0, 1/2). aps.orged.ac.uk
This structure consists of:
Ferromagnetic chains : The magnetic moments of the Mn²⁺ ions within each chain along the b-axis are aligned ferromagnetically (parallel to each other). aps.orged.ac.uk
Antiferromagnetic interchain coupling : These ferromagnetic chains are coupled antiferromagnetically to their nearest neighboring chains along both the a and c directions. aps.orged.ac.uk
The ordered magnetic moment for each Mn²⁺ ion was determined to be 4.77(7) μB, a value that is slightly reduced from the theoretical spin-only value of 5 μB, which is typical for insulating oxides due to covalency effects. ed.ac.uked.ac.uk The moments are aligned parallel to the crystallographic b-axis. aps.orged.ac.uk
A crucial finding from these studies is the presence of intrinsic antisite disorder, where about 3% of the manganese and vanadium ions swap crystallographic sites. aps.orged.ac.uk This "self-diluting" effect disrupts the perfect periodicity of the magnetic lattice and limits the coherence length of the long-range magnetic order to approximately 900 Å. aps.orged.ac.uk The magnetic structure of the orthorhombic phase has also been determined to have a propagation vector of k = (0, 0, 1/2), though its specific spin arrangement differs from that of the monoclinic form. researchgate.net
Thermoelectric Properties Research
In addition to its magnetic properties, MnV₂O₆ and related AB₂O₆ oxides are being explored as potential thermoelectric materials for waste heat recovery applications. core.ac.ukbohrium.com The performance of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity.
Research in this area includes theoretical calculations on the orthorhombic (columbite) phase of MnV₂O₆. bohrium.comresearchgate.net These studies have focused on understanding the material's vibrational properties (Raman and infrared modes), which are crucial for predicting lattice thermal conductivity—a key parameter in the ZT equation. researchgate.netresearchgate.net While extensive experimental thermoelectric data for MnV₂O₆ is still emerging, investigations into the broader family of XV₂O₆ compounds (where X = Mg, Ca, Ba) indicate that vanadate oxides are promising n-type semiconductors for thermoelectric applications. bohrium.comresearchgate.net These related materials have shown favorable values for their Seebeck coefficient and power factor, suggesting that MnV₂O₆ holds similar potential. bohrium.com
Advanced Research on Functional Applications of Mnv₂o₆
Functional Materials Research
The investigation of the vibrational properties of manganese vanadium oxide (MnV₂O₆) is crucial for understanding its potential in thermoelectric applications. Thermoelectric efficiency is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. northwestern.eduutwente.nl A primary strategy for enhancing ZT is to minimize the thermal conductivity, particularly its lattice contribution (κL), without significantly compromising the electrical properties. northwestern.eduaps.orgresearchgate.net The study of lattice vibrations, or phonons, through techniques like Raman and infrared (IR) spectroscopy, provides fundamental insights into the mechanisms governing κL. researchgate.netaps.org
The vibrational characteristics of MnV₂O₆ are intrinsically linked to its crystal structure. MnV₂O₆ is known to exist in different polymorphic forms, most notably a monoclinic brannerite-type structure and an orthorhombic columbite-type structure. researchgate.netresearchgate.net These structural variations lead to distinct vibrational spectra and, consequently, different phonon transport behaviors.
Crystal Structure of MnV₂O₆ Polymorphs
The arrangement of atoms in the crystal lattice dictates the possible vibrational modes. The monoclinic and orthorhombic phases of MnV₂O₆ possess complex structures that can favor the phonon scattering needed to lower thermal conductivity. rsc.org
Crystal Structure Parameters for MnV₂O₆
| Polymorph | Crystal System | Space Group | Lattice Parameters | Reference |
|---|---|---|---|---|
| Brannerite-type | Monoclinic | C2/m (#12) | a = 9.289 Å, b = 3.535 Å, c = 6.763 Å, β = 112.64° | researchgate.net |
| Columbite-type | Orthorhombic | Pbcn (#60) | Not available in search results | researchgate.netresearchgate.net |
Vibrational Modes of MnV₂O₆
Group theory calculations and experimental spectroscopy are used to identify the optically active vibrational modes. For a mode to be Raman active, it must involve a change in the polarizability of the molecule, while IR active modes require a change in the dipole moment. doitpoms.ac.uk
Theoretical analysis predicts a large number of vibrational modes for both common polymorphs of MnV₂O₆:
Orthorhombic (Columbite, Pbcn): This phase is predicted to have 54 distinct Raman active modes (13Ag + 14B₁g + 13B₂g + 14B₃g) and specific infrared active modes. researchgate.netzastita-materijala.org
Monoclinic (Brannerite, C2/m): According to theoretical calculations, this structure can exhibit 60 Raman modes (30Ag + 30Bg) and 63 infrared modes (32Aᵤ + 31Bᵤ). researchgate.net
Experimental Raman spectroscopy has identified several of these modes. The observed frequencies provide direct information about the energy of the lattice vibrations.
Observed and Calculated Vibrational Modes for MnV₂O₆
| Crystal Phase | Mode Type | Symmetry | Frequency (cm⁻¹) | Assignment/Comment | Reference |
|---|---|---|---|---|---|
| Monoclinic | Raman | B₁g(11) | 183 | Observed in nanopebbles | researchgate.net |
| Monoclinic | Raman | Ag(7) | 269 | Observed in nanopebbles | researchgate.net |
| Monoclinic | Raman | B₁g(8) | 311 | Observed in nanopebbles | researchgate.net |
| Monoclinic | Raman | Ag(3) | 432 | Observed in nanopebbles | researchgate.net |
| Monoclinic | Raman | - | 500-700 | Ascribed to stretching motions of MnO₆ groups | researchgate.net |
| Monoclinic | Raman | Ag(2) | 753 | Observed in nanopebbles | researchgate.net |
| Monoclinic | Raman | Eg | 840 | Observed in nanopebbles | researchgate.net |
| Monoclinic | Raman | A₁g | 925 | Prominent peak, attributed to V-O antisymmetric stretching | researchgate.net |
Relation to Thermoelectric Performance
The connection between these vibrational properties and thermoelectric performance lies in the behavior of phonons. Lattice thermal conductivity (κL) is a measure of how efficiently heat is transported by these quantized lattice vibrations. To achieve a low κL, and thus a high ZT, phonon transport must be impeded. This is accomplished by maximizing phonon scattering. northwestern.edu
The complex crystal structures of MnV₂O₆, with their large unit cells and multiple atoms, naturally give rise to a complex phonon dispersion. This complexity leads to an increased density of optical phonon modes, which can interact with and scatter the acoustic phonons that are the primary carriers of heat. Furthermore, the presence of heavy atoms (Mn) and structural disorder can enhance phonon scattering. northwestern.edu The various mechanisms that contribute to reducing lattice thermal conductivity include scattering from crystalline defects, grain boundaries, and phonon-phonon interactions (such as three-phonon and four-phonon processes). aps.orgrsc.orgarxiv.org
By characterizing the vibrational modes of MnV₂O₆, researchers can understand the fundamental properties that govern phonon-phonon scattering rates. This knowledge is essential for predicting the intrinsic lattice thermal conductivity of the material and for devising strategies, such as doping or nanostructuring, to further suppress heat transport and enhance its thermoelectric potential. aps.org While direct measurements of the ZT for MnV₂O₆ are not widely reported, the detailed study of its vibrational properties confirms its status as a material of interest for thermoelectric applications. researchgate.netresearchgate.net
Advanced Characterization Techniques and Methodological Advancements
Ex-situ and In-situ Characterization for Dynamic Processes
The study of dynamic processes in MnV₂O₆, particularly during electrochemical reactions, necessitates the use of both ex-situ and in-situ characterization techniques. wikipedia.orgnih.gov Ex-situ methods involve analyzing the material before and after a process, providing valuable snapshots of the initial and final states. wikipedia.orgnih.gov In contrast, in-situ techniques allow for real-time observation of the material as the process is occurring, offering a more comprehensive understanding of the transformation mechanisms. wikipedia.orgnih.gov
For instance, in the context of its application as an anode for sodium-ion batteries, ex-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have been employed to investigate the structural changes in MnV₂O₆ after sodiation. researchgate.net These studies revealed that upon the first sodiation, MnV₂O₆ transforms into a low crystalline phase without further amorphization, a key difference compared to its behavior in lithium-ion cells. researchgate.net This provides crucial insights into the reasons for its relatively lower reversible capacity in sodium-ion batteries. researchgate.net
In-situ characterization, while more challenging to implement, offers a direct window into the dynamic changes within the material. wikipedia.orgnih.gov Techniques like in-situ XRD and in-situ transmission electron microscopy (TEM) can track the phase transitions, lattice parameter changes, and morphological evolution of MnV₂O₆ during electrochemical cycling. This real-time data is invaluable for understanding reaction kinetics, identifying intermediate phases, and elucidating degradation mechanisms. The development of advanced in-situ platforms continues to open new avenues for exploring the dynamic behavior of materials like MnV₂O₆. mpie.de
Advanced Electron Microscopy (FESEM, TEM, HRTEM) for Morphology and Microstructure
Advanced electron microscopy techniques are indispensable for visualizing the morphology and microstructure of MnV₂O₆ at the nanoscale. vpi2004.com Field Emission Scanning Electron Microscopy (FESEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM) provide detailed information about the size, shape, and crystalline nature of the material. vpi2004.comresearchgate.netresearchgate.net
Studies have utilized FESEM and TEM to characterize various synthesized forms of MnV₂O₆, such as nanobelts and plate-like structures. researchgate.netresearchgate.net For example, MnV₂O₆ nanobelts prepared hydrothermally were observed to have an average diameter of 110 nm, a thickness of 10 nm, and lengths extending to several tens of micrometers. researchgate.net Similarly, plate-like MnV₂O₆ has been successfully synthesized and its morphology confirmed through SEM and TEM imaging. researchgate.netresearchgate.net
HRTEM, coupled with Selected Area Electron Diffraction (SAED), provides further insights into the crystalline integrity and growth characteristics of MnV₂O₆. researchgate.netresearchgate.net SAED patterns can confirm the single-crystalline nature of synthesized structures like nanobelts and plates. researchgate.netresearchgate.net HRTEM images allow for the direct visualization of the crystal lattice, revealing details about crystal defects and the anisotropic growth of the material. researchgate.netresearchgate.net These microscopic techniques are crucial for correlating the synthesis methods with the resulting morphology and microstructure, which in turn significantly influence the material's properties.
Advanced X-ray Techniques (XANES, XAFS) for Chemical State Analysis
Advanced X-ray techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), collectively known as X-ray Absorption Fine Structure (XAFS), are powerful probes of the local atomic and electronic structure of MnV₂O₆. malvernpanalytical.comlehigh.eduanl.gov These element-specific techniques provide detailed information about the oxidation state, coordination environment, and bonding of the constituent atoms. lehigh.eduanl.govillinois.edu
XANES analysis is particularly sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. lehigh.eduanl.govillinois.edu By analyzing the features near the absorption edge, it is possible to determine the valence states of manganese and vanadium in MnV₂O₆. illinois.edulibretexts.org This is crucial for understanding the charge transfer mechanisms during electrochemical processes. For instance, in the context of aqueous zinc-ion batteries, ex-situ analyses, which can include XAS, help to verify the structural reversibility of the MnV₂O₆ cathode upon extended cycling. researchgate.net
EXAFS provides information about the local atomic environment, including bond distances, coordination numbers, and the types of neighboring atoms. malvernpanalytical.comlibretexts.org This data is essential for constructing a detailed picture of the short-range order within the material, which is particularly important for understanding the structure of amorphous or poorly crystalline phases that may form during electrochemical reactions. researchgate.netlehigh.edu In studies of MnV₂O₆ as a sodium-ion battery anode, XAS was used to predict the oxidation states and the corresponding sodium reaction mechanism. researchgate.net
Electrochemical Characterization Methods (Voltammetry, Chronoamperometry, EIS)
A suite of electrochemical characterization methods is employed to evaluate the performance and understand the reaction kinetics of MnV₂O₆ in electrochemical systems. numberanalytics.com These techniques include voltammetry, chronoamperometry, and electrochemical impedance spectroscopy (EIS). researchgate.netnumberanalytics.comatauni.edu.trmdpi.com
Voltammetry , particularly cyclic voltammetry (CV), is used to study the redox reactions occurring at the electrode-electrolyte interface. scielo.org.co By sweeping the potential and measuring the resulting current, CV provides information about the electrochemical activity, reversibility of reactions, and potential windows of stability. mdpi.comscielo.org.co
Chronoamperometry involves stepping the potential and monitoring the current as a function of time. mdpi.comscielo.org.co This technique is useful for studying diffusion processes and the kinetics of charge transfer. numberanalytics.com For instance, it has been used to study the borohydride (B1222165) oxidation reaction on a platinum-supported manganese vanadate (B1173111) (Pt/MnV₂O₆) nanocomposite. researchgate.netatauni.edu.tr
Magnetic Characterization (SQUID, Magnetic Susceptibility, Heat Capacity)
The magnetic properties of MnV₂O₆ are investigated using sensitive techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry, magnetic susceptibility measurements, and heat capacity analysis. researchgate.netbibliotekanauki.pl These measurements provide insights into the magnetic ordering and interactions within the material.
SQUID magnetometry is used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. researchgate.netresearchgate.net Studies on MnV₂O₆ have shown that it undergoes an antiferromagnetic transition at a Néel temperature (T_N) of approximately 17 K. researchgate.net Above 50 K, the inverse magnetic susceptibility follows the Curie-Weiss law, from which the effective magnetic moment can be calculated. researchgate.net
Magnetic susceptibility measurements as a function of temperature are crucial for determining the nature of the magnetic ordering. researchgate.net For MnV₂O₆, these measurements confirm the antiferromagnetic ordering at low temperatures. researchgate.net Heat capacity measurements can also be used to identify magnetic phase transitions, as they often manifest as anomalies or peaks in the heat capacity data. ufrgs.br The combination of these techniques allows for a comprehensive understanding of the magnetic behavior of MnV₂O₆, which is influenced by its crystal structure and the electronic configuration of the manganese ions. researchgate.netufrgs.br
Thermogravimetric Analysis (TGA/DTA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition behavior of MnV₂O₆. labmanager.comxrfscientific.comparticletechlabs.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com This technique is used to identify the temperatures at which decomposition or dehydration events occur. For example, studies on hydrated manganese vanadate (MnV₂O₆·4H₂O) have shown a three-step thermal process involving the sequential loss of water molecules followed by the melting of the anhydrous MnV₂O₆. researchgate.net TGA can provide quantitative information about the mass loss associated with each step. particletechlabs.comresearchgate.net
Future Research Directions and Emerging Trends for Mnv2o6
Exploration of Novel Synthetic Routes for Controlled Architectures
Future research is heavily focused on the development of novel synthetic routes to precisely control the architecture of MnV₂O₆ at the nanoscale. The morphology of the material, including its size, shape, and dimensionality, has a profound impact on its performance in various applications. Hydrothermal and solvothermal methods have emerged as versatile platforms for creating a diverse range of MnV₂O₆ nanostructures. researchgate.netresearchgate.net
By carefully tuning reaction parameters such as temperature, time, and the use of structure-directing agents, researchers are aiming to produce specific and complex architectures. For instance, the use of polyvinyl pyrrolidone (PVP) as a surfactant in a hydrothermal process has been shown to facilitate the formation of MnV₂O₆ microtubes. dntb.gov.ua Similarly, flower-like microspheres composed of nanosheets have been synthesized using a methanol (B129727) and ethylene (B1197577) glycol-assisted solvothermal method. researchgate.net The ability to create such intricate structures opens up new possibilities for designing materials with enhanced properties.
| Synthesis Method | Precursors | Additive/Solvent | Resulting Architecture | Reference |
| Hydrothermal | Mn(CH₃COO)₂·4H₂O, V₂O₅ | None | Nanorods, Nanobelts | researchgate.net |
| Hydrothermal | MnCl₂·4H₂O, NH₄VO₃ | Nitric Acid | Nanobelts | researchgate.net |
| Solvothermal | Not Specified | Methanol, Ethylene Glycol | Flower-like Microspheres | researchgate.net |
| Hydrothermal | Na₃VO₄, Mn(CH₃COO)₂ | Polyvinyl Pyrrolidone (PVP) | Microtubes | dntb.gov.ua |
Advanced Doping Strategies for Tailored Functionality
Doping MnV₂O₆ with various elements is a key strategy to modify its intrinsic properties and enhance its performance for specific applications. This involves introducing foreign atoms into the MnV₂O₆ crystal lattice, which can alter its electronic structure, conductivity, and stability.
Recent studies have demonstrated the effectiveness of doping with both transition metals and non-metals. For example, cobalt (Co) doping of 2D accordion-like MnV₂O₆ nanosheets has been shown to significantly improve their electrochemical performance as anode materials for lithium-ion batteries. acs.orgresearchgate.net The introduction of Co³⁺ ions is believed to create a built-in electric field that enhances the material's electrochemical behavior. acs.orgresearchgate.net Similarly, phosphorus (P) doping has been employed to boost the electronic properties and ionic kinetics of MnV₂O₆ nanosheets, leading to higher reversible capacity and energy density in lithium-ion batteries. biu.ac.ilresearchgate.net The P-doping enhances electrical conductivity and facilitates faster diffusion of lithium ions. biu.ac.ilresearchgate.net
Future research will likely explore a wider range of dopants, including alkali metals and rare earth elements, to further tailor the functionality of MnV₂O₆. researchgate.netresearchgate.net The systematic investigation of different dopants and their concentrations will be crucial for optimizing the material for various applications.
| Dopant | Host MnV₂O₆ Architecture | Intended Application | Observed Improvement | Reference |
| Cobalt (Co) | 2D Accordion-like Nanosheets | Lithium-ion Battery Anode | Enhanced electrochemical behavior, high capacity | acs.orgresearchgate.net |
| Phosphorus (P) | Nanosheets | Lithium-ion Battery Anode | Boosted electronic properties and ionic kinetics, higher reversible capacity and energy density | biu.ac.ilresearchgate.net |
| Copper (Cu) | Not Specified | Not Specified | Altered magnetic properties | biu.ac.il |
Integration of MnV₂O₆ in Hybrid and Nanocomposite Materials
The integration of MnV₂O₆ into hybrid and nanocomposite materials represents a promising avenue for future research. By combining MnV₂O₆ with other functional materials, it is possible to create synergistic effects that lead to enhanced performance and novel functionalities.
A notable example is the development of a MnV₂O₆/hexagonal boron nitride (h-BN) nanocomposite. biu.ac.il This hybrid material has demonstrated dual functionality for water treatment, acting as both an electrochemical sensor for the pesticide chlorpyrifos (B1668852) and a photocatalyst for its degradation under visible light. biu.ac.il The superior electrochemical properties of the composite compared to its individual components highlight the benefits of this approach. biu.ac.il Another area of interest is the combination of MnV₂O₆ with carbon-based nanomaterials, such as graphene, to improve electrical conductivity and provide a robust support structure, which is particularly beneficial for energy storage applications.
Future work in this area will likely involve exploring a wider range of material combinations and architectures to develop advanced functional composites for applications in environmental remediation, energy storage, and catalysis.
Deeper Understanding of Reaction Mechanisms via Operando Techniques
A critical area for future research is gaining a deeper understanding of the reaction mechanisms of MnV₂O₆ in various applications. Operando techniques, which allow for the real-time characterization of materials under actual operating conditions, are poised to play a pivotal role in this endeavor.
Techniques such as operando X-ray diffraction (XRD) and operando Raman spectroscopy can provide invaluable insights into the structural and chemical changes that MnV₂O₆ undergoes during electrochemical processes or catalytic reactions. researchgate.netrsc.orgnih.gov For instance, in the context of batteries, operando XRD can track the phase transformations and lattice changes of the MnV₂O₆ electrode during charging and discharging cycles. researchgate.net This information is crucial for understanding the mechanisms of charge storage and degradation.
While the application of operando techniques specifically to MnV₂O₆ is still in its early stages, the insights gained from studies on other manganese and vanadium oxides demonstrate the immense potential of this approach. technologynetworks.comdb-thueringen.de Future research will undoubtedly focus on applying these powerful analytical tools to unravel the complex reaction pathways of MnV₂O₆, paving the way for the rational design of more efficient and durable materials.
Synergistic Research Combining Theoretical and Experimental Approaches
The synergy between theoretical calculations and experimental investigations is becoming increasingly important for accelerating the development of MnV₂O₆. Density functional theory (DFT) calculations, for example, can provide fundamental insights into the electronic structure, magnetic properties, and reaction mechanisms of MnV₂O₆, which can guide experimental efforts.
This combined approach has been successfully used to study the effects of doping on MnV₂O₆. For instance, first-principles electronic structure calculations were employed to understand the observed changes in the magnetic properties of Cu-doped MnV₂O₆. biu.ac.il Similarly, a combination of experimental results and computational analysis was used to elucidate how phosphorus doping enhances the electrical conductivity and ion diffusion kinetics in MnV₂O₆ for lithium-ion batteries. researchgate.net
Future research will continue to leverage this powerful combination of theory and experiment to predict the properties of new MnV₂O₆-based materials, screen potential dopants and composite materials, and gain a more profound understanding of the fundamental processes governing their performance.
Broadening Application Scope Beyond Current Focus Areas
While much of the current research on MnV₂O₆ is focused on energy storage and catalysis, there is a significant opportunity to broaden its application scope into other emerging technological fields. The unique properties of MnV₂O₆ make it a promising candidate for a variety of other applications.
One such area is in environmental remediation . Beyond the degradation of pesticides, MnV₂O₆ is being investigated for the photocatalytic degradation of other organic pollutants, such as dyes. biologic.netmdpi.comfrontiersin.org For example, MnV₂O₆ has shown high efficiency in the degradation of bromophenol blue under visible light. biologic.netmdpi.com Furthermore, the creation of heterojunctions, such as with ZnO, can enhance its photocatalytic activity. frontiersin.org
Another promising application is in the field of sensors . The electrochemical properties of MnV₂O₆ make it suitable for the development of electrochemical sensors for the detection of various analytes. biu.ac.il Additionally, its semiconducting nature suggests potential for use in gas sensors.
The magnetic properties of MnV₂O₆ also open up possibilities for its use in spintronics . ontosight.ai Research into the magnetic behavior of pure and doped MnV₂O₆ could lead to the development of new materials for spin-based electronic devices. biu.ac.ilontosight.ai The ability to tune the magnetic properties through doping is particularly intriguing for this application. biu.ac.il
Finally, the photocatalytic production of hydrogen from water splitting using MnV₂O₆ is an exciting and emerging area of research. ontosight.ai As a p-type semiconductor with a suitable bandgap, MnV₂O₆ has demonstrated the ability to produce both hydrogen and oxygen under visible light irradiation. ontosight.ai
Future research will undoubtedly uncover even more potential applications for this versatile material as our understanding of its fundamental properties continues to grow.
Q & A
Q. What are the optimal synthesis conditions for producing phase-pure MnV₂O₆ with controlled morphologies?
MnV₂O₆ can be synthesized via hydrothermal methods followed by calcination, as demonstrated by Li et al. (2024). For example, a hydrothermal approach at 180°C for 24 hours using precursors like ammonium vanadate (NH₄VO₃) and manganese nitrate (Mn(NO₃)₂) yields nanobelt structures. Post-synthesis calcination at 400–500°C in air stabilizes the brannerite-type structure (C2/m space group). Morphological control (e.g., nanobelts vs. nanoparticles) depends on precursor ratios, pH, and reaction time .
Q. How does the brannerite-type crystal structure of MnV₂O₆ influence its electronic and catalytic properties?
The brannerite structure (Figure 1.6 in ) features edge-sharing MnO₆ and VO₆ octahedra arranged in chains. This configuration creates one-dimensional pathways for electron transfer, enhancing photocatalytic activity. For instance, Zoellner et al. (2017) reported that the p-type semiconductor behavior of MnV₂O₆ (bandgap ~1.8 eV) enables efficient light absorption for hydrogen and oxygen evolution .
Q. What characterization techniques are critical for verifying the phase purity and structural integrity of MnV₂O₆?
Key techniques include:
- XRD : Confirms the brannerite structure (C2/m space group) and phase purity .
- SEM/TEM : Reveals morphology (e.g., nanobelts in ) and particle size distribution.
- FT-IR and UV-Vis : Identifies vibrational modes (e.g., V–O–V stretching) and optical bandgap .
- Electrochemical impedance spectroscopy (EIS) : Assesses charge-transfer resistance in energy storage applications .
Advanced Research Questions
Q. How do high-pressure and high-temperature (HPHT) conditions alter the magnetic properties of MnV₂O₆ polymorphs?
Orthorhombic MnV₂O₆ (Pbcn space group), synthesized at 6.7 GPa and 800°C, exhibits distinct magnetic behavior compared to the monoclinic brannerite form. The orthorhombic phase shows antiferromagnetic ordering below 4.7 K, with competing intrachain ferromagnetic and interchain antiferromagnetic interactions. In contrast, monoclinic MnV₂O₆ has a higher Néel temperature (19 K) due to stronger interchain coupling. Neutron diffraction studies are essential to resolve these spin configurations .
Q. What mechanisms underlie the anion redox activity in MnV₂O₆·2H₂O for aqueous zinc-ion batteries?
Electrochemical oxidation induces Mn²⁺ → Mn⁴⁺, destabilizing Mn–O–V bonds and forming non-bonding O 2p orbitals. Concurrent TFSI⁻ anion intercation disrupts crystallinity, creating amorphous regions that facilitate reversible oxygen redox. This process, validated by XPS and synchrotron XAS, enhances capacity (e.g., 323.8 mAh g⁻¹ after 100 cycles) by leveraging both cationic (Mn/V) and anionic (O) redox contributions .
Q. How can contradictions in reported magnetic data for MnV₂O₆ polymorphs be systematically addressed?
Discrepancies arise from differences in synthesis routes (e.g., ambient vs. HPHT conditions) and structural distortions. For example:
- Monoclinic MnV₂O₆ shows a positive Curie-Weiss temperature (θCW = +15 K), indicating dominant ferromagnetic interactions.
- Orthorhombic MnV₂O₆ exhibits θCW = −42 K, reflecting antiferromagnetic coupling.
To resolve contradictions, researchers should standardize synthesis protocols and employ complementary techniques (e.g., magnetometry, neutron scattering, and DFT simulations) .
Q. What strategies improve the structural stability of MnV₂O₆ in high-rate sodium-ion battery applications?
Graphene oxide (GO) composites mitigate volume expansion and enhance conductivity. For example, MnV₂O₆ nanobelts anchored on GO networks ( ) achieve 191.2 mAh g⁻¹ at 2 A g⁻¹ over 900 cycles. The GO substrate provides mechanical support and shortens Na⁺ diffusion paths, as confirmed by cyclic voltammetry and in situ XRD .
Q. How do competing exchange interactions in MnV₂O₆ influence its low-dimensional magnetism?
In the monoclinic phase, intrachain ferromagnetic coupling (J₁) and weaker interchain antiferromagnetic coupling (J₂) create a "++−−" spin sequence. Orthorhombic MnV₂O₆, however, exhibits zigzag MnO₆ chains (Figure 6 in ) with stronger J₂, leading to antiferromagnetic order. DFT calculations and magnetic susceptibility measurements are critical for quantifying J₁/J₂ ratios .
Methodological Guidance
Q. What experimental designs are recommended for probing MnV₂O₆’s photocatalytic mechanisms?
Q. How can researchers optimize MnV₂O₆-based sensors for selective analyte detection?
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are key for optimizing sensor performance. For vanillin detection ( ), modifying glassy carbon electrodes with MnV₂O₆ nanobelts achieves a detection limit of 4.433 nM. Selectivity is enhanced by controlling pH and using masking agents (e.g., EDTA) to suppress interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
